molecular formula C14H10N2S B3251629 4-(Thiophen-2-yl)-2,2'-bipyridine CAS No. 210363-85-2

4-(Thiophen-2-yl)-2,2'-bipyridine

Cat. No.: B3251629
CAS No.: 210363-85-2
M. Wt: 238.31 g/mol
InChI Key: SLGDHXJAMVNOMJ-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)-2,2’-bipyridine is a heterocyclic compound that features a thiophene ring attached to a bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-yl)-2,2’-bipyridine typically involves the coupling of a thiophene derivative with a bipyridine precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a thiophene boronic acid with a halogenated bipyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 4-(Thiophen-2-yl)-2,2’-bipyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-yl)-2,2’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bipyridine moiety can be reduced to form dihydrobipyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobipyridine derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

4-(Thiophen-2-yl)-2,2’-bipyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique electronic and catalytic properties.

    Biology: The compound can be used in the design of bioactive molecules and as a probe in biochemical assays.

    Industry: It is used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)-2,2’-bipyridine largely depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the bipyridine moiety. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity or changing its photophysical properties.

In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative without the thiophene ring.

    4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.

    Thiophene-2-carboxaldehyde: A thiophene derivative with an aldehyde functional group.

Uniqueness

4-(Thiophen-2-yl)-2,2’-bipyridine is unique due to the presence of both the thiophene and bipyridine moieties, which confer distinct electronic properties. The thiophene ring enhances the compound’s ability to participate in π-π interactions and provides additional sites for functionalization. The bipyridine moiety allows for strong coordination to metal centers, making the compound a versatile ligand in coordination chemistry.

Properties

IUPAC Name

2-pyridin-2-yl-4-thiophen-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c1-2-7-15-12(4-1)13-10-11(6-8-16-13)14-5-3-9-17-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGDHXJAMVNOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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